S-(11-Bromoundecyl) ethanethioate

Overview

Description

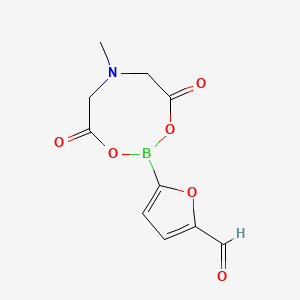

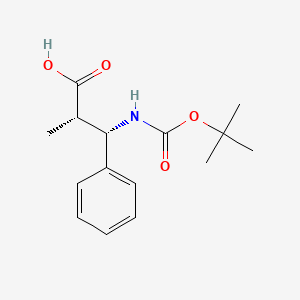

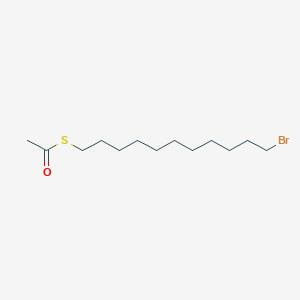

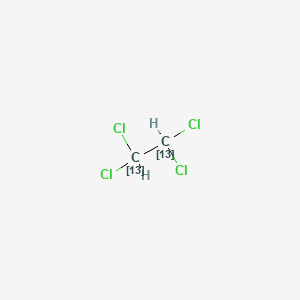

“S-(11-Bromoundecyl) ethanethioate” is also known as “Thioacetic acid S-(11-bromoundecyl) ester”. It is a compound with the empirical formula C13H25BrOS and a molecular weight of 309.31 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a long carbon chain with 11 carbon atoms, at one end of which is a bromine atom and at the other end is a thioacetate group .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature. It has a refractive index of 1.496 and a density of 0.500 g/mL at 25 °C .Scientific Research Applications

1. Dendritic Macromolecules

S-(11-Bromoundecyl) ethanethioate finds applications in the synthesis of dendritic macromolecules. A novel convergent growth approach to topological macromolecules based on dendritic fragments utilizes similar compounds. This method offers control over the nature and placement of peripheral groups in the molecule and ensures that each growth step involves reaction at a single site of the growing macromolecule (Hawker & Fréchet, 1990).

2. Conversion of Alkenes to Alkyl Bromides

Compounds similar to this compound are used in the base-induced reaction of bromine with organoboranes, a process that converts alkenes into alkyl bromides. This method accommodates various organic functional groups and demonstrates the utility of these compounds in organic synthesis (Brown & Lane, 1988).

3. Redox Batteries

A novel ferrocenyl-terminated percec-type dendron synthesized through a reaction involving 11-bromoundecyl ferrocene exhibits high electrochemical stability and redox reversibility, making it a promising candidate for redox batteries (Cheng et al., 2015).

4. Molecular Imaging and Biointerfaces

The compound is useful in molecular photography and studies of bacteria/material biointerfaces. For instance, 11-bromoundecanol adsorbed on graphite has been used in undergraduate laboratories to identify functional groups via scanning tunneling microscopy (Giancarlo et al., 2000). Additionally, studies on mixed molecular layers for biointerface investigations involve derivatives of 11-bromoundecyl compounds (Böhmler et al., 2013).

Safety and Hazards

“S-(11-Bromoundecyl) ethanethioate” is classified as a dangerous good for transport. It may cause serious eye damage and is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment, wearing protective gloves and eye protection, and taking action if it comes into contact with the eyes .

properties

IUPAC Name |

S-(11-bromoundecyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrOS/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBIVNXPYJQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746328 | |

| Record name | S-(11-Bromoundecyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947150-46-1 | |

| Record name | S-(11-Bromoundecyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 947150-46-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)

![(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride](/img/structure/B1512794.png)